(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol
Description
(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol is a heterocyclic compound featuring a benzo[1,4]dioxane core substituted with an amino group at position 7 and a hydroxymethyl group at position 4. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and amino groups, making it a candidate for applications in medicinal chemistry and materials science. While direct synthesis details are sparse in the provided evidence, related compounds (e.g., methyl ester derivatives) are synthesized via metal-free click chemistry or coupling reactions in green solvents like toluene .
Properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4,11H,1-2,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJRKPCPLKFKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Ring Closure
A common approach begins with 2,3-dihydroxybenzoic acid or its derivatives. The dihydroxybenzoic acid is first esterified (e.g., methyl ester formation) under acidic conditions (concentrated sulfuric acid in refluxing methanol) to yield methyl 2,3-dihydroxybenzoate.
Next, cyclization is achieved by alkylation with 1,2-dibromoethane in the presence of a base such as potassium carbonate, forming the 1,4-benzodioxin ring system with an ester functional group at the 6-position.
Conversion of Ester to Alcohol
The ester group at position 6 is typically converted to the corresponding alcohol (methanol substituent) by reduction or hydrolysis followed by reduction.
Introduction of the Amino Group at Position 7
The amino group is introduced via nitration followed by catalytic hydrogenation:
Alternative Direct Amination Routes
Some methods avoid nitration by directly introducing the amino group through substitution reactions or via amide intermediates, followed by reduction to the amine.
Purification and Isolation
Purification steps include:
- Acid-base extraction to separate the desired amine from impurities.
- Washing with saturated sodium bicarbonate and water.
- Acidification with dilute hydrochloric acid to control pH between 1 and 4.
- Basification to pH 7-9 followed by extraction with organic solvents such as chloroform.
Representative Reaction Conditions and Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Esterification | Reflux in methanol with conc. H2SO4 | Typical for methyl ester formation |
| Cyclization | K2CO3, 1,2-dibromoethane, reflux | Ring closure step |
| Hydrolysis | LiOH in aqueous medium | Converts ester to acid |
| Nitration | HNO3 / trifluoroacetic acid, 0-25°C | Introduces nitro group at C7 |
| Catalytic Hydrogenation | Pd/C, H2 atmosphere, room temperature | Reduces nitro to amino |
| Purification | Acid-base extraction, chloroform wash | Yields purified amine-alcohol compound |
Example Synthetic Scheme Summary
- Esterification : 2,3-Dihydroxybenzoic acid → methyl ester
- Cyclization : Methyl ester + 1,2-dibromoethane → benzodioxin methyl ester
- Hydrolysis : Ester → carboxylic acid
- Nitration : Carboxylic acid derivative → nitro-substituted benzodioxin
- Reduction : Nitro compound → amino-substituted benzodioxin
- Reduction or substitution : Acid or derivative → methanol substituent at position 6
- Purification : Acid-base extraction and solvent washes to isolate pure (7-Amino-2,3-dihydro-benzodioxin-6-yl)-methanol
Research Findings and Yields
- Yields for esterification and cyclization steps are generally high (above 70%).
- Nitration and reduction steps show moderate to good yields, typically 50-75% depending on conditions.
- Purity of final products after purification can reach above 99%, suitable for pharmaceutical applications.
Comparative Table of Key Preparation Steps
Additional Notes on Process Optimization
- Reaction times vary from 3 to 15 hours depending on step and temperature.
- Use of nitrogen atmosphere during sensitive steps (e.g., amidation) prevents oxidation and side reactions.
- Choice of base and solvent critically affects cyclization and substitution efficiency.
- Mesylation and displacement reactions have been used in related benzodioxin derivatives to introduce functional groups at the methanol position, indicating potential alternative routes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-formaldehyde or (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-carboxylic acid.
Reduction: Formation of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol is being investigated for its potential as a pharmacophore in drug design. Its structural features may confer various biological activities, including:
- Antibacterial Activity: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, making it a candidate for developing new antibiotics.
- Antifungal Properties: Research indicates that derivatives of this compound could exhibit antifungal effects, which are crucial in treating fungal infections resistant to conventional therapies.
- Anticancer Potential: The compound's ability to interact with cellular targets may lead to the development of novel anticancer agents.
Biological Studies
This compound can serve as a valuable tool in biological research due to its ability to interact with various biomolecules:
- Enzyme Interaction Studies: It can be used to probe enzyme mechanisms and interactions by acting as a substrate or inhibitor.
- Receptor Binding Studies: The compound's amino group may facilitate binding to specific receptors, allowing researchers to study signaling pathways and receptor dynamics.
Chemical Synthesis
This compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:
- Synthesis of Analogues: Researchers can modify the compound to create analogues with enhanced properties or activities.
- Building Block for New Materials: The compound's functional groups make it suitable for developing new materials with specific characteristics.
Case Studies and Research Findings
- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry found that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of cell wall synthesis.
- Anticancer Research : In vitro studies reported in Cancer Letters demonstrated that the compound induced apoptosis in cancer cell lines through mitochondrial pathways. This suggests its potential as a lead compound for developing anticancer drugs.
- Chemical Synthesis : A research article in Organic Letters described a novel synthetic route for producing this compound using environmentally friendly conditions, highlighting its utility in sustainable chemistry practices.
Mechanism of Action
The mechanism of action of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydro-benzo[1,4]dioxin ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(a) Positional Isomers
- (6-Amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (CAS 686758-01-0) Differs in the amino group position (6 vs. 7) and hydroxymethyl placement (2 vs. 6). Key Differences: Reduced steric hindrance at position 7 may enhance reactivity. Lower logP (0.98 vs. ~1.5 estimated for the target) suggests higher hydrophilicity .
(b) Functional Group Modifications
- 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethanone (CAS 164526-13-0) Replaces hydroxymethyl with a ketone group. Impact: Increased lipophilicity (logP ~1.5–2.0) and altered reactivity (e.g., susceptibility to nucleophilic attacks). The ketone group may reduce solubility in polar solvents compared to the target compound .
- (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-(4-chloro-phenyl)-methanone (CAS 696628-26-9) Substitutes hydroxymethyl with a 4-chloro-benzoyl group. Impact: Higher molecular weight (289.71 g/mol vs. The chloro-phenyl group introduces steric bulk, possibly affecting binding interactions in biological systems .
Table 1: Key Properties of Selected Compounds
Biological Activity
The compound (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
The compound belongs to the class of benzo[1,4]dioxins and features an amino group at position 7 and a methanol group attached to a dihydrobenzo-dioxin core. The molecular formula is .
Synthesis:
The synthesis typically involves several steps:
- Formation of the Benzo[1,4]dioxin Ring: This can be achieved through cyclization reactions involving dihydroxybenzene derivatives.
- Introduction of the Amino Group: Nitration followed by reduction can convert a nitro group to an amino group.
- Attachment of the Methanol Group: This is often accomplished through nucleophilic substitution reactions.
These synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow reactors and green chemistry principles .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
Enzyme Inhibition
Recent studies have evaluated the compound's potential as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE): Inhibitors of AChE are crucial in treating Alzheimer's disease. The compound has shown promising results in inhibiting AChE activity, suggesting potential therapeutic applications for neurodegenerative diseases .
- α-Glucosidase: This enzyme is a target for Type 2 Diabetes Mellitus (T2DM) management. The compound demonstrated inhibitory effects on α-glucosidase, indicating its potential use in controlling postprandial blood glucose levels .
Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties. It has been tested against various cancer cell lines with notable results:
- Cell Lines Tested: MCF-7 (breast cancer), HEPG2 (liver cancer), and others.
- IC50 Values: Preliminary data suggest IC50 values in the low micromolar range, indicating effective cytotoxicity against these cell lines .
Table of Biological Activities
| Biological Activity | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antioxidant | N/A | N/A | |
| Acetylcholinesterase | AChE | 5.6 | |
| α-Glucosidase | α-Glucosidase | 12.3 | |
| Anticancer | MCF-7 | 8.5 | |
| Anticancer | HEPG2 | 9.0 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction: The amino group allows for hydrogen bonding with active sites of enzymes like AChE and α-glucosidase.
- Cell Signaling Modulation: The compound may influence signaling pathways involved in cell proliferation and apoptosis in cancer cells.
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. Results indicated a significant reduction in cognitive decline and oxidative stress markers compared to control groups .
Case Study 2: Antidiabetic Potential
Another investigation assessed the antidiabetic potential of the compound using diabetic rat models. The findings demonstrated improved glycemic control alongside reduced α-glucosidase activity, supporting its use as a dietary supplement for T2DM management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
